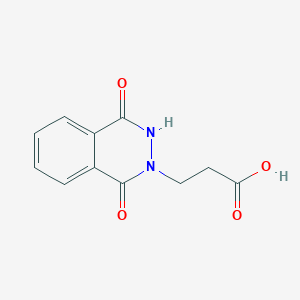

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,4-dioxo-3H-phthalazin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c14-9(15)5-6-13-11(17)8-4-2-1-3-7(8)10(16)12-13/h1-4H,5-6H2,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUAVUXZOYSZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359011 | |

| Record name | 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4572-80-9 | |

| Record name | 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid

This guide provides a comprehensive, in-depth protocol for the synthesis of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a two-step process, beginning with the preparation of the phthalhydrazide precursor, followed by the introduction of the propanoic acid side chain via a Michael addition and subsequent hydrolysis. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and experimental considerations.

Introduction and Significance

This compound belongs to the phthalhydrazide class of compounds. Phthalhydrazides are bicyclic aromatic compounds containing a pyridazinedione ring fused to a benzene ring. This core structure is found in luminol, a compound renowned for its chemiluminescent properties, which has driven extensive research into its analogs for various applications, including in bioassays and forensic science.[1][2] The introduction of a propanoic acid moiety to the phthalhydrazide scaffold, as in the target molecule, offers a handle for further chemical modifications, such as amide bond formation or esterification, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

The synthesis protocol detailed herein is designed to be robust and reproducible, providing a clear pathway to obtaining this valuable research chemical.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step sequence. The first step involves the synthesis of the phthalhydrazide core from readily available starting materials. The second, and key, step is the introduction of the propanoic acid side chain.

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of Phthalhydrazide (2,3-Dihydro-1,4-phthalazinedione)

The initial step in the synthesis is the formation of the phthalhydrazide ring system through the condensation of phthalic anhydride with hydrazine hydrate. Acetic acid serves as both a solvent and a catalyst for this reaction.[1][3]

Reaction Scheme:

Caption: Synthesis of Phthalhydrazide.

Materials and Equipment:

| Reagent/Equipment | Details |

| Phthalic Anhydride | ≥99% purity |

| Hydrazine Hydrate | ~64-65% hydrazine |

| Glacial Acetic Acid | ACS grade |

| Petroleum Ether | ACS grade |

| Round-bottom flask | Appropriate size |

| Reflux condenser | |

| Magnetic stirrer with hotplate | |

| Büchner funnel and flask | |

| Vacuum source |

Procedure:

-

To a stirred solution of phthalic anhydride (6.01 g, 40 mmol) in glacial acetic acid (22 mL) in a round-bottom flask, add hydrazine hydrate (2.8 mL, 44 mmol) dropwise.

-

Fit the flask with a reflux condenser and heat the mixture at 120°C for 4 hours with continuous stirring.

-

After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Upon cooling, a white solid will precipitate. Filter the solid using a Büchner funnel.

-

Wash the collected solid with petroleum ether (2 x 10 mL) to remove any remaining acetic acid and impurities.

-

Dry the solid under vacuum to obtain phthalhydrazide as a white solid. (Expected yield: ~5.91 g, 90%).[1]

Step 2: Synthesis of this compound

This step involves a two-part process: the aza-Michael addition of phthalhydrazide to ethyl acrylate to form the ethyl ester intermediate, followed by the hydrolysis of the ester to the final carboxylic acid product.

3.2.1. Aza-Michael Addition of Phthalhydrazide to Ethyl Acrylate

This reaction proceeds via a nucleophilic attack of the nitrogen atom of the phthalhydrazide onto the β-carbon of the ethyl acrylate. A solvent-free approach at elevated temperature has been reported to be effective.[2]

Reaction Scheme:

Caption: Aza-Michael addition to form the ester intermediate.

Materials and Equipment:

| Reagent/Equipment | Details |

| Phthalhydrazide | From Step 1 |

| Ethyl Acrylate | ≥99% purity, stabilized |

| Round-bottom flask | |

| Magnetic stirrer with hotplate | |

| Oil bath |

Procedure:

-

In a round-bottom flask, combine phthalhydrazide (1.62 g, 10 mmol) and ethyl acrylate (1.20 g, 12 mmol).

-

Heat the mixture in an oil bath at 90°C with stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the disappearance of the phthalhydrazide spot on TLC), allow the mixture to cool to room temperature. The crude product, ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate, can be used in the next step without further purification, or it can be purified by column chromatography on silica gel if desired.

3.2.2. Hydrolysis of the Ethyl Ester to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Basic hydrolysis is generally preferred as it is an irreversible process, leading to higher yields.[4][5]

Reaction Scheme:

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid, a molecule of significant interest within the domain of medicinal chemistry. The phthalazinone scaffold is a well-established pharmacophore present in numerous bioactive compounds, exhibiting a wide range of therapeutic activities.[1] Understanding the physicochemical characteristics of novel derivatives such as the title compound is paramount for rational drug design, formulation development, and predicting its pharmacokinetic profile. This document outlines the theoretical and practical aspects of determining key parameters including molecular structure, solubility, melting point, and ionization constant (pKa). Detailed, field-proven experimental protocols are provided to enable researchers to perform a thorough characterization of this and structurally related molecules.

Introduction: The Significance of the Phthalazinone Core

The phthalazinone heterocyclic system is a cornerstone in modern drug discovery, recognized for its versatile pharmacological activities.[1] Derivatives of this scaffold have demonstrated efficacy as anticancer, anti-inflammatory, and cardiovascular agents, among other therapeutic applications. The compound this compound integrates this privileged phthalazinone core with a propanoic acid moiety. This carboxylic acid functional group is anticipated to significantly influence the molecule's physicochemical properties, particularly its solubility and ionization state, which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these fundamental properties is therefore a prerequisite for any drug development campaign involving this compound.

Molecular Structure and Identification

A precise understanding of the molecular structure is the foundation of all physicochemical characterization.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 4572-80-9 | |

| Molecular Formula | C₁₁H₁₀N₂O₄ | [] |

| Molecular Weight | 234.21 g/mol | [] |

| SMILES | O=C(O)CCn1c(=O)c2ccccc2c1=O | [] |

| InChI Key | QAUAVUXZOYSZHE-UHFFFAOYSA-N | [] |

Predicted and Experimental Physicochemical Properties

While experimental data for this specific molecule is limited in the public domain, we can predict certain properties based on its structure and data from related compounds. The following sections provide both predicted values and the experimental methodologies to determine these properties definitively.

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is a critical physical constant used to assess its purity and thermal stability. A sharp melting range is indicative of a high degree of purity.

Experimental Protocol for Melting Point Determination (Capillary Method):

This protocol describes a standard and widely accepted method for accurate melting point determination.

Diagram 1: Workflow for Melting Point Determination

Caption: A stepwise workflow for accurate melting point determination using the capillary method.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvent will depress the melting point.

-

Finely powder the crystalline sample to ensure uniform heat distribution.

-

Tap the open end of a capillary tube into the powder to pack a small amount of sample into the sealed end, to a height of 2-3 mm.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid heating determination can be performed to establish a rough range.

-

For an accurate measurement, heat the sample at a rate of 10-15 °C per minute until the temperature is about 15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear).

-

-

Reporting:

-

The melting point is reported as the range from T_onset to T_clear. For a pure compound, this range should be narrow (typically < 2 °C).

-

Solubility Profile: A Critical Parameter for Drug Delivery

The solubility of a compound in various media is a crucial factor influencing its bioavailability and formulation possibilities. The presence of both a hydrophobic phthalazinone core and a hydrophilic carboxylic acid group suggests that this compound will exhibit pH-dependent aqueous solubility and solubility in a range of organic solvents.

Predicted Solubility:

-

Aqueous Solubility: Expected to be low in acidic to neutral pH due to the protonated, non-ionized carboxylic acid. Solubility should increase significantly in basic solutions as the carboxylate salt is formed.

-

Organic Solvent Solubility: Likely to be soluble in polar aprotic solvents such as DMSO and DMF, and potentially in lower alcohols like methanol and ethanol. Solubility in non-polar solvents like hexane is expected to be low.

Experimental Protocol for Qualitative Solubility Determination:

This protocol provides a straightforward method to assess the solubility of the compound in various solvents.

Diagram 2: Decision Tree for Qualitative Solubility Testing

Caption: A simple decision-making flowchart for qualitative solubility assessment.

Step-by-Step Methodology:

-

Preparation:

-

Dispense approximately 5 mg of this compound into a series of labeled glass vials.

-

-

Solvent Addition:

-

To each vial, add 1 mL of a different test solvent. A recommended panel of solvents includes:

-

Water (pH ~7)

-

0.1 M HCl (acidic aqueous)

-

0.1 M NaOH (basic aqueous)

-

Methanol

-

Ethanol

-

Acetone

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane

-

Hexane

-

-

-

Mixing and Observation:

-

Cap each vial and vortex vigorously for 30 seconds.

-

Allow the vials to stand for at least one minute.

-

Visually inspect each vial against a dark background for the presence of undissolved solid.

-

-

Classification:

-

Soluble: No visible solid particles.

-

Slightly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The majority of the solid remains undissolved.

-

Table 2: Template for Reporting Qualitative Solubility Data

| Solvent | Observation (Soluble/Slightly Soluble/Insoluble) |

| Water | |

| 0.1 M HCl | |

| 0.1 M NaOH | |

| Methanol | |

| Ethanol | |

| Acetone | |

| Acetonitrile | |

| DMSO | |

| Dichloromethane | |

| Hexane |

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For a compound with a carboxylic acid group, the pKa is a critical determinant of its charge state in different physiological environments, which in turn affects its absorption, distribution, and target engagement.

Predicted pKa: A pKa value of 4.30 ± 0.10 has been predicted for the carboxylic acid proton of this compound.

Experimental Protocol for pKa Determination via Potentiometric Titration:

This protocol outlines a highly accurate method for the experimental determination of the pKa.

Diagram 3: Conceptual Workflow for Potentiometric pKa Determination

Caption: The procedural flow for determining the pKa value using potentiometric titration.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent system. Due to potentially limited aqueous solubility, a co-solvent system such as a water/methanol mixture may be required.

-

Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).

-

-

Titration:

-

Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Incrementally add a standardized solution of a strong base (e.g., 0.1 M KOH or NaOH) using a burette.

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the complete neutralization of the carboxylic acid.

-

The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point.

-

The pKa is the pH value at the half-equivalence point. For more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

-

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the chemical structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalazinone ring, as well as signals for the two methylene groups of the propanoic acid chain. The chemical shifts and coupling patterns of these protons would confirm the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule, including the two carbonyl carbons of the phthalazinone ring, the carboxylic acid carbonyl, the aromatic carbons, and the aliphatic carbons of the propanoic acid chain.[4]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

A broad O-H stretch from the carboxylic acid group (typically around 3000 cm⁻¹).

-

C=O stretching vibrations from the phthalazinone and carboxylic acid carbonyls (typically in the range of 1650-1750 cm⁻¹).[5]

-

C-N stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

-

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.[6]

-

Conclusion

This technical guide has outlined the critical physicochemical properties of this compound and provided detailed, actionable protocols for their experimental determination. A thorough characterization of its melting point, solubility profile, and pKa is essential for advancing this promising molecule through the drug discovery and development pipeline. The methodologies described herein represent best practices in the field and will enable researchers to generate the high-quality data necessary for informed decision-making in their research endeavors.

References

-

Recent Developments in Chemistry of Phthalazines - Longdom Publishing. (2015). Retrieved from [Link]

-

Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives - F1000Research. (2024, April 2). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) octanoic acid, (b) decanoic acid, (c) dodecanoic acid, and (d) ternary deep eutectic solvent when a hydrogen bond was formed. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 3. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. raco.cat [raco.cat]

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid CAS 4572-80-9

An In-depth Technical Guide to 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid (CAS 4572-80-9)

A Foreword for the Research Professional

This technical guide delves into the chemistry and potential biological significance of this compound. The phthalazinone core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its role in a multitude of pharmacologically active agents.[1][2][3][4] This document provides a comprehensive overview of the subject molecule, synthesizing available data with established principles of organic synthesis and chemical biology to offer insights for researchers, scientists, and professionals in drug development. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from the rich chemistry of its structural class to provide a robust framework for its synthesis, potential applications, and biological evaluation.

Physicochemical Characteristics

This compound is comprised of a planar, bicyclic phthalazinone core linked to a flexible propanoic acid side chain.[5] This bifunctional nature dictates its chemical properties. The phthalazinone moiety, with its aromatic ring and two carbonyl groups, provides a rigid, electron-deficient core capable of participating in various intermolecular interactions.[5] The propanoic acid tail introduces a hydrophilic, acidic center that can engage in hydrogen bonding and influence the molecule's solubility and pharmacokinetic profile.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4572-80-9 | [] |

| Molecular Formula | C₁₁H₁₀N₂O₄ | [] |

| Molecular Weight | 234.21 g/mol | [] |

| IUPAC Name | This compound | [] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC(=O)O | [] |

| InChI Key | QAUAVUXZOYSZHE-UHFFFAOYSA-N | [] |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Inferred from structure |

| Predicted pKa | ~4.5 (for the carboxylic acid) | Inferred from propanoic acid moiety[6][8] |

Synthesis Strategies: A Proposed Approach

Proposed Retrosynthetic Analysis

A logical disconnection approach points to phthalic anhydride and a hydrazine-propanoic acid derivative as the key starting materials. This strategy is attractive due to the commercial availability and relatively low cost of phthalic anhydride.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of phthalic anhydride with β-alanine, followed by cyclization with a hydrazine source, or more directly, by reacting phthalic anhydride with a protected form of 3-hydrazinylpropanoic acid. A more straightforward and commonly employed method involves the reaction of N-aminophthalimide (which can be generated from phthalic anhydride and hydrazine) with a suitable three-carbon synthon.

A practical, two-step synthesis is proposed below, starting from phthalic anhydride and hydrazine to form phthalhydrazide, followed by N-alkylation.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Hypothetical Step-by-Step Guide

Step 1: Synthesis of Phthalhydrazide

-

To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1 equivalent) and glacial acetic acid.

-

Stir the mixture to achieve a homogeneous suspension.

-

Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the suspension. The reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Dry the resulting white to off-white solid under vacuum to yield phthalhydrazide.

Step 2: N-Alkylation to Yield this compound

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized phthalhydrazide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as anhydrous potassium carbonate (1.5 equivalents), to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-bromopropanoic acid (1.2 equivalents) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with water to remove any remaining salts.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Potential Biological Activities and Mechanisms of Action

The phthalazinone scaffold is a cornerstone in the development of various therapeutic agents, exhibiting a wide array of biological activities.[1][3] These include anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2] The specific biological profile of this compound has not been extensively reported, but its structural features suggest several avenues for investigation.

Anticipated Biological Roles

-

Anticancer Activity: Many phthalazinone derivatives are known to exhibit potent anticancer activity.[3][9][10] Some, like Olaparib, function as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells. The planar phthalazinone core can mimic the nicotinamide moiety of NAD+, enabling it to bind to the active site of PARP.

-

Anti-inflammatory Effects: The phthalazinone structure is also found in compounds with anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators.

-

Antimicrobial Potential: While less common, some phthalazinone derivatives have demonstrated antimicrobial activity.[11][12] The incorporation of the propanoic acid side chain could potentially enhance this activity by increasing cell permeability or interacting with bacterial enzymes.[13]

Hypothesized Mechanism of Action: PARP Inhibition

Given the structural similarities to known PARP inhibitors, a primary hypothesis for the anticancer potential of this molecule is through the inhibition of PARP.

Caption: Hypothesized mechanism of action via PARP inhibition.

Experimental Workflow for Biological Evaluation: In Vitro Antiproliferative Assay

To assess the potential anticancer activity of this compound, a standard in vitro antiproliferative assay, such as the MTT or SRB assay, would be a logical first step.

Workflow Diagram

Caption: Workflow for an in vitro antiproliferative assay.

Detailed Protocol: MTT Assay

-

Cell Culture: Maintain the chosen cancer cell line (e.g., HCT-116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to obtain the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

This compound represents an intriguing, yet underexplored, molecule built upon the pharmacologically significant phthalazinone scaffold. Its bifunctional nature, combining the rigid heterocyclic core with a flexible carboxylic acid side chain, presents a unique chemical entity with potential for diverse biological activities, particularly in the realm of oncology.

Future research should focus on the definitive synthesis and purification of this compound, followed by a systematic evaluation of its biological properties. Screening against a panel of cancer cell lines and key enzymes such as PARP and various kinases would be a prudent starting point. Furthermore, the propanoic acid moiety serves as a convenient handle for further chemical modifications, such as the formation of amides or esters, to explore structure-activity relationships and optimize its pharmacokinetic and pharmacodynamic properties. The insights gained from such studies could pave the way for the development of novel therapeutic agents based on this promising chemical scaffold.

References

-

Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

-

Fan, X., et al. (2006). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) - 3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. PubMed Central. Available at: [Link]

-

Vila, N., & Terán, C. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry. Available at: [Link]

-

El-Sayed, W. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. Available at: [Link]

-

Ukrainets, I. V., et al. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. ScienceGate. Available at: [Link]

-

ChemInform. (2015). Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. Wiley Online Library. Available at: [Link]

-

ResearchGate. (2019). Synthesis of novel phthalazine derivatives as pharmacological activities. Retrieved from [Link]

- Google Patents. (2019). WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.

-

MDPI. (n.d.). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

-

Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

-

Request PDF. (n.d.). Novel synthesis of phthalazine derivatives as antimicrobial agents. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Retrieved from [Link]

-

Quora. (2017). What are some chemical properties of propionic acid? Retrieved from [Link]

-

RSC Publishing. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Retrieved from [Link]

-

Vila, N., & Terán, C. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents | MDPI [mdpi.com]

- 4. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 4572-80-9: 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl… [cymitquimica.com]

- 6. Propionic acid - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Organic Solvent Solubility of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its formulation, bioavailability, and ultimately, its therapeutic efficacy. This guide provides an in-depth technical framework for understanding and evaluating the solubility of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid (CAS: 4572-80-9) in organic solvents. Phthalazinone derivatives are a significant class of compounds, often investigated for roles as PARP or VEGFR inhibitors, but they frequently present solubility challenges.[1][2]

Due to the absence of extensive published solubility data for this specific molecule, this document serves not as a data repository, but as a methodological and predictive guide. We will dissect the molecule's physicochemical properties, apply established theoretical frameworks for solubility prediction, provide a detailed, industry-standard protocol for experimental solubility determination, and discuss actionable strategies for solubility enhancement. This guide is designed to equip researchers and drug development professionals with the scientific rationale and practical tools necessary to approach the solubility assessment of this compound and its analogues.

The Molecular Profile: Physicochemical Properties Influencing Solubility

A molecule's solubility is dictated by its inherent physical and chemical properties. Understanding the structure of this compound is the first step in predicting its behavior in various solvents.

-

Molecular Formula: C₁₁H₁₀N₂O₄[][4]

-

Molecular Weight: 234.21 g/mol [][4]

-

Predicted pKa: 4.30 ± 0.10[5]

The structure consists of three key regions:

-

A large, rigid, and polar phthalazinone core: This bicyclic system contains two amide-like carbonyl groups and nitrogen atoms, making it a potent hydrogen bond acceptor. Its aromatic nature contributes to van der Waals interactions.

-

A flexible propanoic acid side chain: This chain provides rotational freedom.

-

A terminal carboxylic acid group: This is the most significant functional group for dictating solubility behavior. As a weak acid with a pKa around 4.3, its ionization state is highly pH-dependent.[5] In basic conditions (pH > 5-6), it will deprotonate to form a highly polar carboxylate anion, which dramatically enhances aqueous solubility.[6][7]

This combination of a rigid, polar core and an ionizable acidic group suggests that the molecule will exhibit poor solubility in non-polar, aprotic solvents and will have a strong dependence on pH and the hydrogen-bonding capability of the solvent.

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide a crucial starting point for solvent selection and for understanding the forces at play.

The General Solubility Equation (GSE)

The GSE, developed by Yalkowsky and Valvani, is a powerful tool for estimating the aqueous solubility of a compound.[6][8] It connects solubility to two key, experimentally determinable parameters: the melting point (MP) and the octanol-water partition coefficient (log Kₒw or logP).[8][9]

Log Sₒ = -0.01 (MP - 25) - Log Kₒw + 0.5 [6]

-

Melting Point (MP): Represents the energy required to break the crystal lattice. A higher melting point implies stronger intermolecular forces in the solid state, which must be overcome for dissolution, leading to lower solubility.

-

Log Kₒw (LogP): Represents the lipophilicity of the molecule. A higher LogP indicates a preference for non-polar (octanol-like) environments over polar (aqueous) ones.

To apply the GSE to this compound, one must first experimentally determine its melting point and LogP. This equation provides a rapid, valuable estimate of aqueous solubility before committing to extensive formulation work.[9]

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components.[10][11][12] For a solution to form, the HSP values of the solute and the solvent must be similar.

The three parameters are:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hildebrand solubility parameter (δ) is related to these by: δ² = δD² + δP² + δH² [10]

While the HSP values for the target molecule are not published, we can predict its behavior based on its structure. The polar phthalazinone core and carboxylic acid group suggest it will have high δP and δH values. Therefore, it is predicted to be most soluble in solvents that also possess high δP and δH values, such as DMSO, DMF, and NMP. Conversely, it will be poorly soluble in solvents with low values for these parameters, like hexane or toluene.[13]

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical properties and theoretical frameworks, the following table provides a qualitative prediction of the solubility of this compound across different classes of organic solvents. These predictions are intended to guide initial solvent screening experiments.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, NMP, Acetone | High to Medium | These solvents have high polarity (high δP) and are hydrogen bond acceptors, allowing them to effectively solvate the polar phthalazinone core and the carboxylic acid group. |

| Polar Protic | Methanol, Ethanol, Water | Medium to Low | These solvents are strong hydrogen bond donors and acceptors. However, the large, relatively non-polar phthalazinone core may limit solubility compared to polar aprotic solvents. Solubility in water will be poor at low pH but will increase significantly as pH rises above the pKa. |

| Non-Polar | Hexane, Toluene | Very Low | These solvents lack both polarity and hydrogen bonding capabilities (low δP and δH). They cannot effectively overcome the strong intermolecular forces (crystal lattice energy) of the polar solute.[10] |

| Chlorinated | Dichloromethane (DCM) | Low | DCM has moderate polarity but is not a strong hydrogen bond acceptor. It is unlikely to be an effective solvent for this highly polar, hydrogen-bonding compound. |

| Ethers | Diethyl Ether, THF | Low | While THF is more polar than diethyl ether, both are weak hydrogen bond acceptors and have insufficient solvating power for the target molecule's functional groups. |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The definitive determination of solubility requires a robust experimental method. The shake-flask method is the universally recognized gold standard for measuring equilibrium solubility and is recommended by regulatory bodies like the ICH.[14][15][16]

Core Principle

An excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured using a validated analytical technique.

Step-by-Step Methodology

-

Preparation: Add an excess of solid this compound to a series of glass vials, each containing a precisely known volume of the selected organic solvent.

-

Causality: Using a visible excess of solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.[17]

-

-

Equilibration: Seal the vials and place them in an orbital shaker or tumbling apparatus set to a constant temperature, typically 25 °C for standard measurements or 37 °C for biological relevance.[15] Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Causality: Filtration is a critical step to ensure that only the dissolved solute is being measured. Failure to filter properly is a common source of erroneously high solubility values.

-

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[18][19]

-

Causality: A validated, specific, and sensitive analytical method is required for accurate quantification. A standard calibration curve must be prepared to relate the instrument response to the concentration.

-

-

Calculation: Calculate the original solubility in the solvent (e.g., in mg/mL or µg/mL) by accounting for the dilution factor used. Perform the experiment in triplicate to ensure reproducibility.[14]

Strategies for Solubility Enhancement

If the experimentally determined solubility of this compound is insufficient for a desired application (e.g., formulation for in vivo studies), several strategies can be employed to improve it.

-

pH Adjustment: This is the most effective strategy for ionizable compounds.[6] For this weak acid (pKa ≈ 4.3), raising the pH of an aqueous or partially aqueous solvent system will convert the neutral carboxylic acid into its highly soluble carboxylate salt. A general rule is that formulating at a pH at least 2 units above the pKa will maximize solubility.[6][7] This can be achieved by using buffers or adding a base (e.g., NaOH, TRIS).

-

Co-solvency: A common technique where a water-miscible organic solvent (a "co-solvent") is added to an aqueous medium to increase the solubility of a poorly soluble compound.[6] For this molecule, co-solvents like ethanol, propylene glycol, or PEG 400 could be effective by reducing the overall polarity of the solvent system, making it more favorable for the phthalazinone core.

-

Salt Formation: The compound can be isolated as a pre-formed salt (e.g., a sodium or potassium salt). These crystalline salts often have significantly higher and faster dissolution rates than the free acid form.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 4572-80-9 [amp.chemicalbook.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemica.com [medchemica.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. paint.org [paint.org]

- 14. database.ich.org [database.ich.org]

- 15. who.int [who.int]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. scielo.br [scielo.br]

- 18. solubility experimental methods.pptx [slideshare.net]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectral features of this molecule, grounded in established principles of NMR spectroscopy and supported by literature precedents for analogous structures.

Introduction and Molecular Structure

This compound is a phthalazine derivative characterized by a phthalhydrazide core N-substituted with a propanoic acid moiety. The phthalazine core is a key pharmacophore in medicinal chemistry, and understanding the precise structural features through NMR is crucial for quality control, reaction monitoring, and drug design.

The molecular structure, with atom numbering for NMR assignment, is presented below:

Caption: A typical workflow for acquiring and analyzing NMR data.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many carboxylic acids and allows for the observation of exchangeable protons (COOH and NH). [1][2] * Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm). [3] * Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The spectra should be recorded on a high-resolution NMR spectrometer with a proton frequency of at least 400 MHz. [2][4] * Insert the sample into the spectrometer and lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the probe to achieve optimal magnetic field homogeneity, indicated by a sharp and symmetrical solvent peak.

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. [3]A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.

-

Carefully phase the spectra to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons corresponding to each signal.

-

This rigorous, self-validating protocol ensures that the acquired data is reliable and can be confidently compared against the predictions laid out in this guide, leading to an unambiguous structural confirmation of this compound.

References

- Vertex AI Search, Grounding API Redirect. (n.d.). 3 - Supporting Information.

- Vertex AI Search, Grounding API Redirect. (n.d.). Carboxylic Acids.

- Vertex AI Search, Grounding API Redirect. (2024, April 24). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC - NIH.

- Vertex AI Search, Grounding API Redirect. (2023, July 27). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - NIH.

- Vertex AI Search, Grounding API Redirect. (2024, July 8). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Publishing.

- Vertex AI Search, Grounding API Redirect. (n.d.). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC.

- Vertex AI Search, Grounding API Redirect. (n.d.). Spectroscopic properties of Phthalazone (NMR, IR, Mass Spec) - Benchchem.

- Vertex AI Search, Grounding API Redirect. (n.d.). Propanoic acid, 3-[(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino]-, phenyl ester.

- Vertex AI Search, Grounding API Redirect. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids - JoVE.

- Vertex AI Search, Grounding API Redirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

- Vertex AI Search, Grounding API Redirect. (n.d.). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... - ResearchGate.

- Vertex AI Search, Grounding API Redirect. (n.d.). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene | The Journal of Physical Chemistry - ACS Publications.

- Vertex AI Search, Grounding API Redirect. (n.d.). Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M..

- Vertex AI Search, Grounding API Redirect. (n.d.). Carboxylic acid NMR - Chemistry.

- Vertex AI Search, Grounding API Redirect. (n.d.). CAS 4572-80-9 this compound - BOC Sciences.

- Vertex AI Search, Grounding API Redirect. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate.

- Vertex AI Search, Grounding API Redirect. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology.

- Vertex AI Search, Grounding API Redirect. (n.d.). Short Summary of 1H-NMR Interpretation.

- Vertex AI Search, Grounding API Redirect. (2023, January 29). NMR - Interpretation - Chemistry LibreTexts.

Sources

- 1. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid: A Technical Guide

Introduction

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid (CAS 4572-80-9) is a heterocyclic compound incorporating a phthalazine-1,4-dione core N-substituted with a propanoic acid moiety.[1][][3] With a molecular formula of C₁₁H₁₀N₂O₄ and a molecular weight of 234.21 g/mol , this molecule holds potential interest for researchers in medicinal chemistry and materials science due to the diverse biological activities associated with the phthalazine scaffold.[][3]

Accurate and comprehensive spectroscopic characterization is paramount to confirm the chemical identity, purity, and structural integrity of this compound. This technical guide provides an in-depth overview of the expected spectroscopic signatures of this compound using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally related compounds and first principles to provide a robust predictive framework for its characterization.

For each technique, we will delve into the theoretical underpinnings, present predicted spectral data with detailed justifications, and provide a standardized experimental protocol for data acquisition.

Integrated Workflow for Spectroscopic Analysis

The structural elucidation of a novel or synthesized compound follows a logical progression of spectroscopic analyses. Each technique offers a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecule's identity.

Caption: A general workflow for the synthesis and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides information on the number of chemically non-equivalent protons, their electronic environment (chemical shift, δ), the number of neighboring protons (multiplicity), and the relative number of protons of a particular type (integration).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

δ ~12.5 ppm (s, 1H, -COOH): The carboxylic acid proton is expected to be a broad singlet and highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding with the solvent.

-

δ ~8.2-8.0 ppm (m, 2H, Ar-H): The two protons on the aromatic ring adjacent to the carbonyl groups are expected to be in a similar chemical environment and will likely appear as a multiplet.

-

δ ~7.9-7.7 ppm (m, 2H, Ar-H): The other two protons on the aromatic ring are also expected to be a multiplet in a slightly different chemical environment.

-

δ ~4.2 ppm (t, 2H, -N-CH₂-): The methylene group attached to the nitrogen atom is deshielded by the adjacent phthalazinedione ring system and will likely appear as a triplet due to coupling with the adjacent CH₂ group.

-

δ ~2.8 ppm (t, 2H, -CH₂-COOH): The methylene group adjacent to the carboxylic acid group will also be a triplet, coupled to the -N-CH₂- group.

Data Summary Table: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | s (broad) | 1H | -COOH |

| ~8.2-8.0 | m | 2H | Ar-H |

| ~7.9-7.7 | m | 2H | Ar-H |

| ~4.2 | t | 2H | -N-CH₂- |

| ~2.8 | t | 2H | -CH₂-COOH |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the instrument to achieve a homogeneous magnetic field.

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Integrate the peaks and determine the multiplicities.

-

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the number of chemically distinct carbon atoms and their electronic environments. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of attached atoms.[4]

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆):

-

δ ~172 ppm (C=O, carboxylic acid): The carbonyl carbon of the carboxylic acid is expected at a very downfield shift.[5]

-

δ ~158 ppm (C=O, phthalazinedione): The two equivalent carbonyl carbons of the phthalazinedione ring are also expected to be significantly deshielded.

-

δ ~135-125 ppm (Ar-C): The aromatic carbons will appear in this region. Due to symmetry, four distinct signals are expected for the six aromatic carbons.

-

δ ~45 ppm (-N-CH₂-): The carbon of the methylene group attached to the nitrogen.

-

δ ~32 ppm (-CH₂-COOH): The carbon of the methylene group adjacent to the carboxylic acid.

Data Summary Table: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~158 | C=O (phthalazinedione) |

| ~135-125 | Aromatic Carbons (4 signals) |

| ~45 | -N-CH₂- |

| ~32 | -CH₂-COOH |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition:

-

Acquire the ¹³C spectrum using a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

Predicted IR Spectrum:

-

~3300-2500 cm⁻¹ (broad, O-H stretch): Characteristic of the carboxylic acid O-H bond, often appearing as a very broad band due to hydrogen bonding.

-

~1710 cm⁻¹ (strong, C=O stretch): The carbonyl stretch of the carboxylic acid.

-

~1670 cm⁻¹ (strong, C=O stretch): The amide-like carbonyl stretches of the phthalazinedione ring.

-

~1600, ~1470 cm⁻¹ (C=C stretch): Aromatic ring vibrations.

-

~1300-1200 cm⁻¹ (C-O stretch): Carboxylic acid C-O bond.

-

~2900 cm⁻¹ (C-H stretch): Aliphatic C-H stretching of the propanoic acid chain.

Data Summary Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~2900 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1670 | Strong | C=O stretch (Phthalazinedione) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic) |

| ~1300-1200 | Medium | C-O stretch (Carboxylic Acid) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 234, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 189.

-

Loss of the propanoic acid side chain (-CH₂CH₂COOH, 73 Da) to give a fragment at m/z = 161.

-

Cleavage of the phthalazinedione ring, which can lead to characteristic fragments of the phthalic anhydride or related structures.[6]

-

Data Summary Table: Predicted Mass Spectrometry Fragments

| m/z | Assignment |

| 234 | [M]⁺ (Molecular Ion) |

| 189 | [M - COOH]⁺ |

| 161 | [M - CH₂CH₂COOH]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization for soft ionization or Electron Ionization for fragmentation analysis).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.

-

Caption: General workflow for mass spectrometry analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Principles: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores (light-absorbing groups) within the molecule.

Predicted UV-Vis Spectrum:

The phthalazinedione moiety is the primary chromophore in this molecule. It is expected to exhibit π → π* transitions.

-

λmax ~280-320 nm: This absorption band is attributed to the π → π* electronic transitions within the conjugated aromatic and dione system of the phthalazinedione ring. The exact position of λmax can be influenced by the solvent polarity.

Data Summary Table: Predicted UV-Vis Absorption

| λmax (nm) | Type of Transition | Chromophore |

| ~280-320 | π → π* | Phthalazinedione system |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

-

Conclusion

The comprehensive spectroscopic characterization of this compound requires a synergistic application of multiple analytical techniques. While this guide provides a predictive framework based on established spectroscopic principles and data from analogous structures, experimental verification is essential. The combination of ¹H and ¹³C NMR will elucidate the carbon-hydrogen framework and connectivity. IR spectroscopy will confirm the presence of key functional groups, particularly the carboxylic acid and dione carbonyls. Mass spectrometry will verify the molecular weight and provide insights into the molecule's fragmentation, and UV-Vis spectroscopy will characterize the electronic properties of the chromophoric system. Together, these methods provide a robust and self-validating system for the unambiguous structural confirmation of the target compound, which is a critical step in any research and development endeavor.

References

-

ResearchGate. 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13.... [Link]

-

KnowItAll. Propanoic acid, 3-[(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino]-, phenyl ester. [Link]

-

ResearchGate. Figure S11. 1 H NMR spectrum of 3f. [Link]

-

ResearchGate. UV-Vis absorption spectra of compounds 3a, 3b, 4a, and 4b in DMF.... [Link]

-

ResearchGate. (a) UV−vis absorption spectra of 3a, 2a, DABCO, and respective mixtures.... [Link]

-

National Institute of Standards and Technology. Propanoic acid - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. Propanoic acid - the NIST WebBook. [Link]

-

National Institutes of Health. 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl 4-aminobenzoate. [Link]

-

National Institute of Standards and Technology. Propanoic acid, 2-[(4-aminocarbonylimidazol-5-yl)-1-triazen-1,3-diyl-], ethyl ester. [Link]

-

RACO (Revistes Catalanes amb Accés Obert). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. [Link]

-

ResearchGate. (PDF) Infrared spectral studies of propanoic acid in various solvents. [Link]

-

ResearchGate. 13 C-NMRspectrum of compound (13) Compound(14):4-(3-((1H-imidazol-2-yl).... [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

ResearchGate. Absorption spectra of compounds 3(ab) and 4(a–d) in different solvents. [Link]

-

National Institutes of Health. 3-Yl)propanoic acid | C42H55N3O9 | CID 16403735 - PubChem. [Link]

-

ResearchGate. The normalized UV-Vis absorption spectra for complexes 2,³⁹3a and 3b,.... [Link]

-

National Institute of Standards and Technology. Propanoic acid, 2-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester. [Link]

-

National Institute of Standards and Technology. Propanoic acid, 2-oxo- - the NIST WebBook. [Link]

-

science-softCon. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available. [Link]

-

science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

-

UCSD Computational Mass Spectrometry Website. GNPS. [Link]

-

National Institutes of Health. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. [Link]

-

National Institutes of Health. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][7]dioxin-6-yl)prop-2-en-1-one. [Link]

-

Pharmaffiliates. 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. [Link]

Sources

- 1. CAS 4572-80-9: 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl… [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. raco.cat [raco.cat]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid

This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential applications of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the chemical and pharmacological aspects of phthalazinone derivatives.

Introduction: The Significance of the Phthalazinone Scaffold

Phthalazinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This scaffold is a key structural feature in numerous bioactive molecules, exhibiting a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The compound this compound integrates this privileged phthalazinone core with a propanoic acid side chain, suggesting its potential as a valuable building block in the design of novel therapeutic agents. The carboxylic acid moiety offers a handle for further chemical modification, such as the formation of amides or esters, which can be exploited in prodrug strategies to enhance pharmacokinetic properties.[5][6]

Molecular Identity and Physicochemical Properties

A precise understanding of the molecular identity and fundamental physicochemical properties is paramount for any further investigation or application of a chemical entity.

Chemical Identifiers

The unambiguous identification of this compound is established through its unique chemical identifiers.

| Identifier | Value | Source |

| CAS Number | 4572-80-9 | [] |

| Molecular Formula | C₁₁H₁₀N₂O₄ | [] |

| Molecular Weight | 234.21 g/mol | [] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC(=O)O | [] |

| InChI | InChI=1S/C11H10N2O4/c14-9(15)5-6-13-11(17)8-4-2-1-3-7(8)10(16)12-13/h1-4H,5-6H2,(H,12,16)(H,14,15) | [] |

| InChIKey | QAUAVUXZOYSZHE-UHFFFAOYSA-N | [] |

Structural Representation

The two-dimensional structure of this compound reveals a planar phthalazinone ring system connected to a flexible propanoic acid chain via a nitrogen atom.

Caption: 2D structure of the title compound.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalazinone ring, typically in the range of 7.5-8.5 ppm. The methylene protons of the propanoic acid chain adjacent to the nitrogen (N-CH₂) would likely appear as a triplet around 3.8-4.2 ppm, while the methylene protons adjacent to the carbonyl group (CH₂-COOH) would also be a triplet, but further upfield, around 2.6-2.9 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the phthalazinone ring and the carboxylic acid in the range of 160-180 ppm. The aromatic carbons would resonate between 120-140 ppm. The methylene carbons of the propanoic acid chain would appear in the aliphatic region, typically between 30-50 ppm. Based on data for propanoic acid, the carboxyl carbon is expected around 175 ppm, the adjacent methylene carbon around 27 ppm, and the terminal methyl (in propanoic acid) around 9 ppm.[3][8] For 2-methylpropanoic acid, the carboxyl carbon is at approximately 184 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of the title compound is predicted to show the following characteristic absorption bands:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[4]

-

C=O Stretch: Strong absorption bands around 1700-1750 cm⁻¹ corresponding to the carbonyl groups of the dione system in the phthalazinone ring and the carboxylic acid.[4]

-

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A band in the 1000-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 234. Subsequent fragmentation could involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire propanoic acid side chain.

X-ray Crystallography

While no crystal structure for the title compound is currently available, crystallographic data for related phthalazinone and isoindolinedione derivatives have been reported.[10][11][12][13] These studies reveal that the phthalazinone ring system is generally planar. The propanoic acid side chain would exhibit conformational flexibility. Hydrogen bonding between the carboxylic acid groups of adjacent molecules is a likely feature in the solid-state packing, potentially forming dimers.

Synthesis and Reactivity

A plausible synthetic route to this compound would involve the reaction of phthalic anhydride with a suitable hydrazine derivative of propanoic acid.

Proposed Synthetic Pathway

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 6. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propionic acid(79-09-4) 13C NMR [m.chemicalbook.com]

- 9. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl 4-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

pKa value of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid

An In-Depth Technical Guide to the Determination of the pKa Value of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist